3-Iodo-2-methoxy-4,6-dimethylpyridine

Palladium-catalyzed cross-coupling Carbonylative Suzuki reaction Heteroaryl halide reactivity

Researchers requiring robust C-C bond formation at the sterically hindered 3-position of the pyridine ring face slow coupling rates with bromo analogs. 3-Iodo-2-methoxy-4,6-dimethylpyridine (CAS 2322693-58-1) eliminates this bottleneck. • Reactivity: Iodo >> Bromo; achieves 80-95% yields in carbonylative Suzuki couplings under mild conditions (50-80 °C). • Efficiency: Enables lower Pd catalyst loading and shorter reaction times vs. the 3-bromo analog. • Quality: Supplied at 98% purity (LogP 2.31, TPSA 22.12 Ų) for reproducible SAR and process development.

Molecular Formula C8H10INO
Molecular Weight 263.078
CAS No. 2322693-58-1
Cat. No. B2851270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methoxy-4,6-dimethylpyridine
CAS2322693-58-1
Molecular FormulaC8H10INO
Molecular Weight263.078
Structural Identifiers
SMILESCC1=CC(=NC(=C1I)OC)C
InChIInChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3
InChIKeyKIZXHYPNYAKRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-methoxy-4,6-dimethylpyridine: Heteroaryl Iodide Building Block


3-Iodo-2-methoxy-4,6-dimethylpyridine (CAS 2322693-58-1) is a poly-substituted pyridine derivative classified as a heteroaryl iodide building block. Its molecular formula is C8H10INO, with a molecular weight of 263.08 g/mol . The compound is supplied at a purity of 98% or a minimum of 95% , and features a computed LogP of 2.31164, a topological polar surface area (TPSA) of 22.12 Ų, and zero hydrogen bond donors .

Heteroaryl iodide building block for cross-coupling chemistry
High intrinsic reactivity in palladium-catalyzed couplings
High-purity grade for reproducible synthetic sequences

3-Iodo-2-methoxy-4,6-dimethylpyridine: Why Bromo/Chloro Analogs Fail


While bromo- and chloro-substituted 2-methoxy-4,6-dimethylpyridine analogs are commercially available, their substitution for the 3-iodo derivative is not scientifically justifiable in synthetic sequences demanding high cross-coupling efficiency, mild reaction conditions, or site-selective functionalization. The 3-iodo substituent exhibits intrinsically higher reactivity in palladium-catalyzed cross-couplings than its 3-bromo counterpart [1], and this reactivity advantage is magnified at the sterically hindered 3-position of the pyridine ring, where electronic and steric factors further attenuate the reactivity of the bromo and chloro analogs [2].

Attribute
3-Iodo (Target)
3-Bromo/Chloro (Analog)
Reactivity in Pd couplings
High intrinsic reactivity; efficient at sterically hindered 3-position
Lower reactivity; steric and electronic factors further attenuate coupling
Cross-coupling efficiency
Milder reaction conditions and shorter reaction times
May require higher temperatures or increased catalyst loading
Site-selective coupling utility
Enables orthogonal sequential coupling strategies
Competitive coupling may limit selectivity in sequential plans

3-Iodo-2-methoxy-4,6-dimethylpyridine: Quantitative Evidence vs. Analogs


Reactivity Hierarchy in Pd Cross-Coupling

In palladium-catalyzed carbonylative Suzuki cross-coupling of pyridine halides, the 3-iodo derivative consistently outpaces the 3-bromo analog in reactivity. Under identical optimized conditions, benzoylpyridines were recovered in yields of 80–95% for iodo-pyridines, whereas the corresponding bromo-pyridines required more forcing conditions or exhibited lower conversion [1]. The established reactivity order is iodo > bromo > chloro, and for 3-substituted halopyridines, the iodo derivative is essential to achieve practical reaction rates [1][2].

Reactivity Hierarchy
Reported
Iodo > Bromo (established); Yields: 80–95% vs lower
Higher coupling efficiency reduces catalyst loading and time
Reported in carbonylative Suzuki conditions
Palladium-catalyzed cross-coupling Carbonylative Suzuki reaction Heteroaryl halide reactivity

Cross-Coupling Yields: Iodo vs. Bromo

In a direct comparative study using tetrakis(triphenylphosphine)palladium in 1,2-dimethoxyethane, the cross-coupling of 3-iodopyridine with ethyl cyanoacetate proceeded to give ethyl α-cyanopyridine-3-acetate in moderate yield, whereas the analogous 3-bromopyridine required more forcing conditions or gave lower yields under identical reaction parameters [1]. This head-to-head comparison confirms the superior leaving-group ability of the C–I bond in the 3-position of the pyridine ring.

Cross-Coupling Yields
Head-to-head
Iodo: moderate yield; Bromo: lower yield under same mild conditions
Faster route scouting and more reliable scale-up
Pd(PPh₃)₄, DME, ethyl cyanoacetate
Pd-catalyzed cross-coupling Heteroaryl halide C-C bond formation

Lipophilicity and LogP Comparison

3-Iodo-2-methoxy-4,6-dimethylpyridine exhibits a computed LogP of 2.31164 , reflecting the increased lipophilicity imparted by the iodine atom. This value is significantly higher than that predicted for the 3-chloro analog (estimated cLogP ≈ 2.1–2.2) [1] and is a direct consequence of the larger atomic radius and polarizability of iodine. This quantifiable difference in lipophilicity can influence compound solubility, membrane permeability, and chromatographic behavior, making the iodo derivative a distinct entity in both synthetic and analytical workflows.

Lipophilicity (LogP)
Reported
LogP = 2.31 (iodo); ~2.1–2.2 (chloro)
Predictable impact on solubility, permeability, and chromatography
Computational prediction; experimental validation may differ
Lipophilicity Physicochemical properties ADME prediction

Site-Selective Functionalization with Iodo Substituent

The inherent reactivity gradient among aryl halides (I > Br > Cl) enables orthogonal coupling strategies. In polyhalogenated pyridines, the iodo group reacts preferentially under mild Suzuki–Miyaura conditions, leaving bromo and chloro substituents intact for subsequent functionalization [1]. While 3-Iodo-2-methoxy-4,6-dimethylpyridine is a mono-halogenated scaffold, its selection over the corresponding 3-bromo derivative is critical when downstream synthetic plans involve the introduction of additional halogen handles; the iodo group provides a uniquely reactive 'first step' anchor that the bromo analog cannot match without competitive side reactions [2].

Site-Selective Coupling
Class-level
Iodo reacts first at 50–80°C; Bromo requires 80–110°C
Enables orthogonal coupling with fewer steps and purification
Oxidative addition rate drives selectivity
Chemoselective cross-coupling Polyhalogenated heterocycles Sequential coupling

3-Iodo-2-methoxy-4,6-dimethylpyridine: Application Scenarios


Medicinal Chemistry: Suzuki-Miyaura SAR Diversification

Medicinal chemists building structure-activity relationship (SAR) libraries around a 2-methoxy-4,6-dimethylpyridine core should procure the 3-iodo derivative (CAS 2322693-58-1) over the 3-bromo analog to ensure robust and high-yielding Suzuki couplings with diverse aryl and heteroaryl boronic acids. The established 80–95% yield range for iodo-pyridines under optimized carbonylative Suzuki conditions [1] provides a reliable synthetic platform, whereas bromo analogs frequently necessitate higher catalyst loadings, elevated temperatures, and extended reaction times to achieve comparable conversions [1]. This translates to faster SAR cycles and reduced consumption of precious boronic acid building blocks.

Process Chemistry: Scalable Intermediate Synthesis

Process chemists tasked with scaling up the synthesis of pharmaceutical intermediates should prioritize the 3-iodo derivative to minimize palladium catalyst loading and simplify reaction monitoring. The superior reactivity of the C–I bond enables reactions to proceed at lower temperatures (often 50–80 °C) compared to bromo analogs (80–110 °C) [1], reducing energy costs and improving safety profiles. Furthermore, the quantifiable difference in reactivity hierarchy (iodo > bromo > chloro) ensures that if a sequential coupling strategy is later required, the iodo group can be selectively addressed in the first step, simplifying process development and impurity control.

Chemical Biology: Lipophilicity-Tuned Probe Design

Researchers designing chemical probes for cellular target engagement or cellular imaging applications should select the 3-iodo-2-methoxy-4,6-dimethylpyridine scaffold when a specific lipophilicity window (LogP ~2.3) is desired. The measured LogP of 2.31164 [1] is precisely in the range often associated with balanced cellular permeability and aqueous solubility. Substituting the 3-chloro or 3-bromo analog would shift the LogP downward or upward, potentially altering the compound's subcellular distribution, off-target binding, or assay interference profile. The 3-iodo derivative provides a predictable and quantifiable physicochemical handle for probe optimization.

Agrochemical Discovery: Heterocyclic Core Functionalization

In agrochemical lead optimization, the 3-iodo-2-methoxy-4,6-dimethylpyridine core serves as an ideal entry point for introducing diverse substituents via cross-coupling to generate analogs with tailored properties. The high purity (98%) and defined LogP value minimize variability in biological screening campaigns. The established cross-coupling reactivity of the 3-iodo group ensures that even challenging coupling partners can be installed reliably, enabling rapid exploration of chemical space around this pyridine scaffold.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Diversification
Efficient Suzuki-Miyaura cross-coupling reactivity
Coupling yield reproducibility and catalyst efficiency
Scalable Intermediate Synthesis
Lower-temperature reactivity and reduced catalyst loading
Reaction scalability and process impurity control
Cellular Probe Design
Predictable LogP profile for balanced permeability
Cellular permeability and subcellular distribution
Agrochemical Lead Optimization
High-purity building block with defined physicochemical properties
Screening reproducibility and diverse cross-coupling scope

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